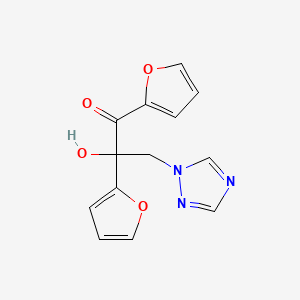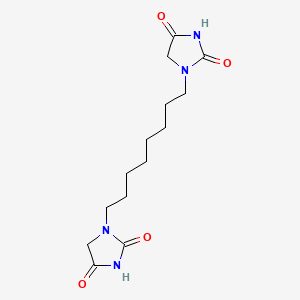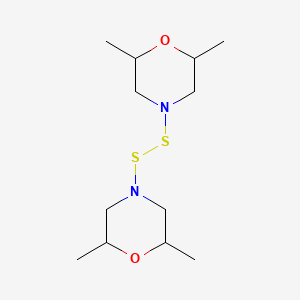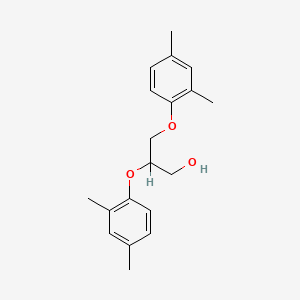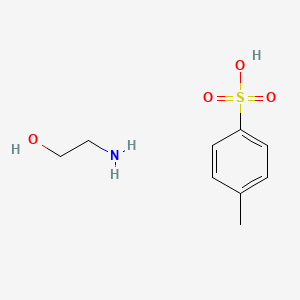![molecular formula C17H20N2O2 B12666166 3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile CAS No. 78527-63-6](/img/structure/B12666166.png)
3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a naphthylamino group, ethoxy linkages, and a propiononitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 1-naphthylamine with ethylene oxide to form 2-(1-naphthylamino)ethanol. This intermediate is then reacted with another equivalent of ethylene oxide to produce 2-[2-(1-naphthylamino)ethoxy]ethanol. Finally, the reaction of this intermediate with acrylonitrile under basic conditions yields this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile can undergo various chemical reactions, including:
Oxidation: The naphthylamino group can be oxidized to form naphthoquinone derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthyl group.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. The naphthylamino group may play a role in binding to proteins or enzymes, while the ethoxy and propiononitrile groups could influence the compound’s solubility and reactivity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Naphthylamino)ethanol: An intermediate in the synthesis of 3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile.
Naphthoquinone: A product of the oxidation of the naphthylamino group.
Naphthylamines: Compounds with similar naphthylamino groups but different substituents.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
78527-63-6 |
|---|---|
Fórmula molecular |
C17H20N2O2 |
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
3-[2-[2-(naphthalen-1-ylamino)ethoxy]ethoxy]propanenitrile |
InChI |
InChI=1S/C17H20N2O2/c18-9-4-11-20-13-14-21-12-10-19-17-8-3-6-15-5-1-2-7-16(15)17/h1-3,5-8,19H,4,10-14H2 |
Clave InChI |
RDINMGBRZOIOLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NCCOCCOCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


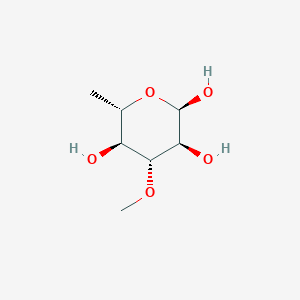



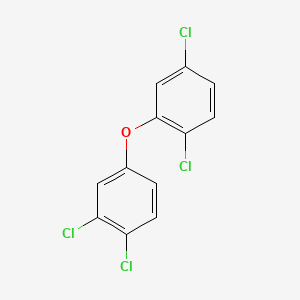

![4-[(4-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12666125.png)
